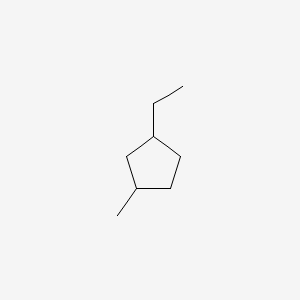

Cyclopentane, 1-ethyl-3-methyl-

Description

Contextualization within Alicyclic Hydrocarbon Chemistry

As a derivative of cyclopentane (B165970), 1-ethyl-3-methylcyclopentane falls under the category of alicyclic hydrocarbons. solubilityofthings.com These are cyclic compounds that exhibit properties similar to those of aliphatic (open-chain) hydrocarbons. The study of such compounds is fundamental to understanding the vast field of organic chemistry.

The presence of two substituents on the cyclopentane ring introduces the concept of stereoisomerism. Cyclopentane, 1-ethyl-3-methyl- can exist as cis and trans isomers, where the substituents are on the same side or opposite sides of the ring, respectively. nist.govnist.govnist.gov These stereoisomers can have different physical and chemical properties. The specific stereoisomers include (1R,3R)-1-Ethyl-3-methylcyclopentane, (1R,3S)-1-Ethyl-3-methylcyclopentane, and (1S)-1-ethyl-3-methylcyclopentane. chemspider.comchemspider.comnih.gov

Significance in Advanced Organic Synthesis Research

While specific research on Cyclopentane, 1-ethyl-3-methyl- is not extensively documented in high-impact journals, its structural motifs are relevant to advanced organic synthesis. Compounds with similar substituted cycloalkane frameworks are often used as building blocks or intermediates in the synthesis of more complex organic molecules. solubilityofthings.comriken.jp The principles of stereoselective synthesis, crucial for preparing specific isomers of such compounds, are a major focus in modern organic chemistry research. riken.jp The synthesis of related cyclopentane derivatives can be achieved through methods like the hydrogenation of unsaturated precursors. ontosight.ai

Overview of Contemporary Research Trajectories

Current research in areas related to alicyclic hydrocarbons often focuses on several key themes:

Catalysis: The development of new catalysts for the selective functionalization of C-H bonds in alkanes and cycloalkanes is a significant area of research. This allows for the direct conversion of simple hydrocarbons into more valuable products.

Biofuels and Renewable Resources: There is growing interest in producing hydrocarbons, including cyclic alkanes, from renewable biomass sources. For instance, research has shown the possibility of synthesizing methylcyclopentane (B18539) from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. mdpi.com

Geochemical and Environmental Studies: Substituted cycloalkanes are components of crude oil and are studied as biomarkers to understand the origin and thermal history of petroleum deposits. Their presence and distribution can provide valuable geological information.

Although not a primary focus of major research initiatives, Cyclopentane, 1-ethyl-3-methyl- serves as a representative example of the vast and complex world of alicyclic hydrocarbons, which continue to be an active area of investigation in various fields of chemistry.

Data Tables

Table 1: Physical and Chemical Properties of Cyclopentane, 1-ethyl-3-methyl-

| Property | Value |

| Molecular Formula | C8H16 nist.govguidechem.comnist.gov |

| Molecular Weight | 112.2126 g/mol nist.govnist.gov |

| CAS Registry Number | 3726-47-4 nist.govguidechem.comnist.gov |

| Appearance | Colorless liquid guidechem.comontosight.ai |

| Boiling Point | Approximately 118-120°C ontosight.aiontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents ontosight.aisolubilityofthings.com |

| Density | Approximately 0.77-0.78 g/cm³ at 20°C ontosight.ai |

Table 2: Stereoisomers of Cyclopentane, 1-ethyl-3-methyl-

| Stereoisomer | CAS Number |

| cis-1-Ethyl-3-methylcyclopentane | 19502 (CID) nih.govchemspider.com |

| trans-1-Ethyl-3-methylcyclopentane | 6432281 (CID) nih.gov |

| (1R,3R)-1-Ethyl-3-methylcyclopentane | N/A chemspider.com |

| (1R,3S)-1-Ethyl-3-methylcyclopentane | N/A chemspider.com |

| (1S)-1-ethyl-3-methylcyclopentane | 141820548 (CID) nih.gov |

Structure

3D Structure

Properties

CAS No. |

61593-45-1 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

1-ethyl-3-methylcyclopentane |

InChI |

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

PQXAPVOKLYINEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Molecular Architecture and Isomeric Forms

With a chemical formula of C₈H₁₆ and a molecular weight of 112.2126 g/mol , the foundational structure of this compound consists of a five-membered cyclopentane (B165970) ring substituted with an ethyl group and a methyl group researchgate.net. The specific placement of these alkyl groups on the ring gives rise to various isomers.

Positional isomerism in ethylmethylcyclopentane arises from the different possible locations of the ethyl and methyl substituents on the cyclopentane ring. Besides the 1,3-substitution pattern, other positional isomers include 1-ethyl-1-methylcyclopentane (B43308) and 1-ethyl-2-methylcyclopentane. Each of these isomers, while sharing the same molecular formula, exhibits distinct physical and chemical properties due to the varied arrangement of the substituent groups.

| Isomer Name | Molecular Formula |

| 1-ethyl-3-methylcyclopentane | C₈H₁₆ |

| 1-ethyl-1-methylcyclopentane | C₈H₁₆ |

| 1-ethyl-2-methylcyclopentane | C₈H₁₆ |

The 1-ethyl-3-methylcyclopentane structure exhibits stereoisomerism in the form of cis-trans (geometric) isomerism. This is due to the restricted rotation around the carbon-carbon single bonds within the cyclopentane ring. The spatial orientation of the ethyl and methyl groups relative to the plane of the ring determines the specific stereoisomer nist.govnist.gov.

cis-1-ethyl-3-methylcyclopentane : In this isomer, the ethyl and methyl groups are situated on the same side of the cyclopentane ring nist.gov. This can be represented using wedge and dash notation, where both substituents would be shown with either wedges (projecting out of the plane) or dashes (projecting into the plane) nist.gov. The CAS registry number for the cis isomer is 2613-66-3 chemicalbook.com.

trans-1-ethyl-3-methylcyclopentane : Conversely, the trans isomer has the ethyl and methyl groups on opposite sides of the cyclopentane ring nist.gov. In a structural representation, one substituent would be depicted with a wedge and the other with a dash. The CAS registry number for the trans isomer is 2613-65-2 nist.govnih.gov.

The presence of chiral centers at positions 1 and 3 of the cyclopentane ring in 1-ethyl-3-methylcyclopentane introduces another level of stereoisomerism: enantiomerism. A chiral center is a carbon atom bonded to four different groups.

The stereochemical configurations of these chiral centers give rise to the following possibilities:

trans-1-ethyl-3-methylcyclopentane : This isomer exists as a pair of enantiomers: (1R,3R)-1-ethyl-3-methylcyclopentane and (1S,3S)-1-ethyl-3-methylcyclopentane. These two molecules are non-superimposable mirror images of each other.

cis-1-ethyl-3-methylcyclopentane : The cis isomer has two chiral centers with the configurations (1R,3S) and (1S,3R). However, due to a plane of symmetry within the molecule, these two configurations are superimposable. Therefore, cis-1-ethyl-3-methylcyclopentane is a meso compound and is achiral, meaning it does not have an enantiomer.

The existence of an optically active form, denoted as (+)-1-ethyl-3-methylcyclopentane, further confirms the presence of chirality in this compound family researchgate.net.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the connectivity and stereochemistry of molecules like 1-ethyl-3-methylcyclopentane.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C).

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

¹³C NMR Spectral Analysis

For the cis isomer, the ethyl and methyl groups are on the same side of the cyclopentane ring. This arrangement influences the electronic environment of the carbon atoms, leading to a unique set of chemical shifts. Similarly, the trans isomer, with the substituents on opposite sides of the ring, exhibits a distinct ¹³C NMR spectrum. The predicted chemical shifts for the carbon atoms in both isomers are presented in the interactive data table below. These predicted values are instrumental in the preliminary identification of the isomers and serve as a reference for the analysis of experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|

Disclaimer: The ¹³C NMR chemical shifts presented are predicted values generated from computational models and may differ from experimental results.

Two-Dimensional NMR Techniques

Detailed experimental two-dimensional (2D) NMR data, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for 1-ethyl-3-methylcyclopentane are not extensively reported in the scientific literature. However, the application of these techniques would be crucial for unambiguous structural assignment.

A COSY experiment would reveal the proton-proton coupling networks within the molecule, allowing for the tracing of the cyclopentane ring protons and the protons of the ethyl and methyl substituents. This would help in assigning the signals of adjacent protons. An HSQC experiment would provide correlations between the proton signals and their directly attached carbon atoms. This is particularly useful for confirming the assignments made from the ¹³C NMR spectrum and for resolving any ambiguities in the proton NMR spectrum.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization (EI) mass spectra for 1-ethyl-3-methylcyclopentane and its stereoisomers are available in spectral databases such as the NIST WebBook. nist.govnist.govnist.gov The mass spectrum of the general compound (CAS No. 3726-47-4) shows a molecular ion peak (M+) at m/z 112, corresponding to the molecular formula C8H16. nist.gov

The fragmentation pattern is characteristic of alkyl-substituted cycloalkanes. Common fragmentation pathways involve the loss of alkyl groups and ring cleavage. Key fragments observed for 1-ethyl-3-methylcyclopentane include:

Loss of a methyl group (-CH3): Resulting in a fragment ion at m/z 97.

Loss of an ethyl group (-C2H5): Leading to a prominent fragment ion at m/z 83. This is often a significant peak in the spectrum.

Ring cleavage: The cyclopentane ring can undergo fragmentation, leading to a series of smaller fragment ions, typically with m/z values corresponding to CnH2n+1, CnH2n, and CnH2n-1 series.

The mass spectra of the cis (CAS No. 2613-66-3) and trans (CAS No. 2613-65-2) isomers are very similar, as EI mass spectrometry is generally not effective at distinguishing between diastereomers. nist.govnist.gov However, minor differences in the relative intensities of certain fragment ions might be observable under high-resolution conditions.

The table below summarizes the prominent peaks in the EI mass spectrum of 1-ethyl-3-methylcyclopentane.

| m/z | Proposed Fragment |

| 112 | [C8H16]+• (Molecular Ion) |

| 97 | [M - CH3]+ |

| 83 | [M - C2H5]+ |

| 69 | [C5H9]+ |

| 55 | [C4H7]+ |

| 41 | [C3H5]+ |

Specific experimental data for 1-ethyl-3-methylcyclopentane using advanced mass spectrometry techniques such as High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are not available in the surveyed literature.

HRMS would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, confirming the chemical formula C8H16 with high accuracy. MALDI-TOF is generally not suitable for the analysis of small, volatile, nonpolar hydrocarbons like 1-ethyl-3-methylcyclopentane.

Vibrational Spectroscopy Studies (IR and Raman)

Expected IR Absorption Bands:

C-H stretching (sp³ hybridized carbons): Strong absorptions in the range of 2850-3000 cm⁻¹.

CH₂ bending (scissoring): Absorption around 1450-1470 cm⁻¹.

CH₃ bending (asymmetrical and symmetrical): Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various C-C stretching and C-H bending vibrations, which would be unique to the specific stereoisomer.

Experimental Raman spectroscopic data for 1-ethyl-3-methylcyclopentane is not found in the public domain. Raman spectroscopy would be expected to show strong signals for the C-C bond vibrations of the cyclopentane ring and the alkyl substituents, complementing the information obtained from IR spectroscopy.

Gas Chromatography (GC) and GC-MS for Isomer Separation and Identification

Gas chromatography (GC) is a fundamental technique for the separation of volatile compounds. Due to differences in their physical properties, the cis and trans isomers of 1-ethyl-3-methylcyclopentane can be separated using capillary GC columns. The retention time of each isomer is a characteristic property under specific chromatographic conditions.

Kovats retention indices are often used to standardize retention data. For the isomers of 1-ethyl-3-methylcyclopentane, the following retention indices on a standard non-polar column have been reported:

cis-1-ethyl-3-methylcyclopentane: A range of values including 782.6, 785, 787, 790, and 792 have been documented. nih.gov

trans-1-ethyl-3-methylcyclopentane: Reported values include 783.61, 784, 785.9, and 787.1.

These slight differences in retention indices allow for the chromatographic separation of the two diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As the separated isomers elute from the GC column, they can be introduced into the mass spectrometer to obtain their respective mass spectra. While the mass spectra of the cis and trans isomers are very similar, their separation by GC allows for their individual identification when analyzed as a mixture. The fragmentation patterns observed in the GC-MS analysis would be consistent with those described in the Electron Ionization (EI) Mass Spectrometry section.

Conformational Analysis and Ring Dynamics

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-hydrogen bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). These conformations are not static but are in a constant state of flux, interconverting through a low-energy process known as pseudorotation.

In the case of 1-ethyl-3-methylcyclopentane, the presence of two alkyl substituents significantly influences the conformational preferences and the dynamics of the ring. The relative orientation of the ethyl and methyl groups (cis or trans) will dictate the most stable conformations by minimizing steric interactions.

The study of ring conformations in substituted cyclopentanes employs a combination of theoretical calculations and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Approaches: Computational chemistry, utilizing methods such as molecular mechanics (force-field calculations) and quantum mechanics (ab initio and density functional theory), provides valuable insights into the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers and the energy barriers between them.

For 1,3-disubstituted cyclopentanes, such as the analogous 1,3-dimethylcyclopentane, theoretical studies have shown that the preferred conformations aim to place the larger substituents in positions that minimize steric strain. In the envelope conformation, this generally means placing the substituent on the flap carbon in an equatorial-like position or on the planar carbons. In the half-chair conformation, substituents prefer equatorial-like positions to avoid flagpole interactions.

For instance, in cis-1,3-disubstituted cyclopentanes, the diequatorial-like conformation is generally favored to minimize steric interactions between the substituents. In the trans isomer, a dynamic equilibrium between two conformations, where one substituent is axial-like and the other is equatorial-like, is expected.

Interactive Data Table: Calculated Relative Conformational Energies of 1,3-Dimethylcyclopentane (as an analogue)

| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| cis | Envelope | 1,3-diequatorial-like | 0.0 |

| cis | Envelope | 1,3-diaxial-like | > 2.0 |

| cis | Half-Chair | 1,3-diequatorial-like | 0.2 - 0.5 |

| trans | Envelope | 1-axial-like, 3-equatorial-like | 0.0 |

| trans | Envelope | 1-equatorial-like, 3-axial-like | 0.0 |

| trans | Half-Chair | 1,3-pseudo-diequatorial | ~0.8 |

Note: These are estimated values based on computational studies of 1,3-dimethylcyclopentane and general principles of conformational analysis. The actual values for 1-ethyl-3-methylcyclopentane may vary.

The cyclopentane ring in 1-ethyl-3-methylcyclopentane is not locked into a single conformation but undergoes rapid dynamic processes. The primary dynamic process is pseudorotation, a continuous puckering motion of the ring that allows for the interconversion of envelope and half-chair forms without passing through a high-energy planar state.

The energy barrier to pseudorotation in unsubstituted cyclopentane is very low, on the order of thermal energy at room temperature. However, the introduction of substituents creates preferential conformations and introduces energy barriers to free pseudorotation. The pathway of pseudorotation is altered to avoid conformations where bulky substituents would experience significant steric strain.

The energy barriers for ring inversion (a process that would interchange axial and equatorial-like positions in a manner analogous to cyclohexane) are also influenced by the substituents. For cis-1,3-disubstituted cyclopentanes, the energy barrier to interconvert between the two most stable diequatorial-like envelope or half-chair conformations is generally low. For the trans isomer, the interconversion between the two equivalent axial-equatorial conformations also proceeds with a relatively low energy barrier.

Interactive Data Table: Estimated Energy Barriers for Dynamic Processes in Substituted Cyclopentanes

| Process | Analogue System | Estimated Energy Barrier (kcal/mol) |

| Pseudorotation (unsubstituted) | Cyclopentane | < 0.5 |

| Pseudorotation (monosubstituted) | Methylcyclopentane (B18539) | 1.0 - 2.0 |

| Ring Inversion (cis-1,3-dialkyl) | cis-1,3-Dimethylcyclopentane | 2.0 - 4.0 |

| Ring Inversion (trans-1,3-dialkyl) | trans-1,3-Dimethylcyclopentane | 2.0 - 4.0 |

Note: These values are generalized from studies on analogous compounds and serve as estimations for the dynamic processes in 1-ethyl-3-methylcyclopentane.

The presence of the ethyl group, being bulkier than the methyl group, will have a more pronounced effect on the conformational preferences and the energy barriers of these dynamic processes. In both the cis and trans isomers, the conformation that places the ethyl group in a less sterically hindered position (equatorial-like) will be significantly favored.

Synthetic Strategies and Methodological Advancements

Foundational Synthetic Pathways to Cyclopentane (B165970) Derivatives

The construction of the cyclopentane ring is a fundamental objective in organic synthesis, with numerous strategies developed to achieve this five-membered carbocyclic structure. vaia.com These methods are broadly categorized as cyclization or ring-closure reactions, where a linear molecule is transformed into a cyclic one through the formation of a new carbon-carbon bond. vaia.com The choice of synthetic route is often influenced by factors such as temperature, pressure, and the presence of a catalyst. vaia.com

Many classical ionic reactions, including aldol (B89426) condensations and enolate alkylations, are applicable to the synthesis of cyclopentane derivatives. baranlab.org Another powerful approach involves the cyclization of oxyallyl cations. For instance, unsaturated oxyallyl cations that have a suitably located alkene bond can undergo a 5-exo-cyclization to yield cyclopentane derivatives. acs.org More complex strategies, such as ring-expanding annulations, can also be employed. These reactions can convert an existing ring system into a larger one while simultaneously fusing a new cyclopentane ring. acs.org For example, the Grignard reaction of specific cyclopentenone precursors represents a viable pathway for creating elaborate cyclopentane structures, as demonstrated in the synthesis of prostaglandin-B1 analogues. nih.gov

Directed Synthesis of 1-ethyl-3-methylcyclopentane

The targeted synthesis of 1-ethyl-3-methylcyclopentane, a disubstituted cycloalkane, can be accomplished through several organic reaction pathways, primarily involving the strategic formation of the cyclopentane ring and the introduction of the ethyl and methyl substituents. ontosight.ai

Alkylation Reactions in Cyclopentane Functionalization

Alkylation represents a primary method for introducing substituent groups onto a pre-existing cyclopentane framework. The α-alkylation of carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov A traditional and widely used method is the SN2 alkylation of enolates. youtube.com In this two-step process, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of a ketone, forming a reactive enolate intermediate. youtube.com This enolate then acts as a nucleophile, attacking a primary alkyl halide (e.g., ethyl iodide or methyl iodide) in an SN2 reaction to form the new carbon-carbon bond. youtube.com It is crucial that the alkyl halide is primary, as secondary or tertiary halides tend to undergo E2 elimination as a competing reaction. youtube.com

Modern advancements have introduced catalytic methods for such transformations. A notable strategy involves the intramolecular α-tert-alkylation of unsaturated β-ketoesters, catalyzed by a Lewis acid like scandium(III) triflate (Sc(OTf)₃). nih.gov This methodology facilitates the formation of highly functionalized cyclopentanes under mild conditions. nih.gov The reaction proceeds via a Sc(OTf)₃-catalyzed intramolecular enolate cyclization, proving effective for a variety of sterically and electronically diverse β-ketoesters. nih.gov

Table 1: Sc(OTf)₃ Catalyzed Intramolecular α-tert-Alkylation

| Ester Group | Product | Isolated Yield (%) |

| Methyl | Functionalized Cyclopentane 10 | 85 |

| Ethyl | Functionalized Cyclopentane 12 | 82 |

| Benzyl | Functionalized Cyclopentane 14 | 85 |

Data sourced from research on Sc(OTf)₃ catalyzed intramolecular α-tert-alkylation of acyclic β-ketoesters. nih.gov

Cyclization Reactions for Ring Formation

Instead of functionalizing an existing ring, 1-ethyl-3-methylcyclopentane can be constructed by forming the ring from a linear precursor. This involves cyclization reactions where an open-chain molecule with the appropriate carbon skeleton is induced to form the five-membered ring. vaia.com For example, a substituted octane (B31449) derivative could serve as a starting point.

One advanced method that could be adapted for this purpose is the stereoselective cyclization of oxyallyl cations. acs.org In this process, an unsaturated precursor with a strategically placed double bond undergoes a 5-exo-cyclization to create the cyclopentane ring. acs.org Another approach involves the use of donor-acceptor cyclopropanes, which can react with enolates generated from epoxides in a [3+2]-annulation reaction to furnish functionalized cyclopentane derivatives. researchgate.net Furthermore, ring-expanding annulations offer a pathway where a smaller, pre-existing ring is enlarged and fused to create the cyclopentane structure. acs.org

Stereoselective Synthesis Approaches for Specific Isomers

The compound 1-ethyl-3-methylcyclopentane possesses two stereocenters, meaning it can exist as different stereoisomers (e.g., cis and trans). The synthesis of a specific isomer, such as the (1R,3R)-rel-isomer, requires stereoselective methods. ontosight.ai Such approaches are critical as the biological activity and physical properties of a molecule can be highly dependent on its specific stereochemical configuration. ontosight.ai If a mixture of isomers is produced, they can often be separated using techniques like chiral chromatography. ontosight.ai

Modern organic chemistry provides powerful tools for controlling stereochemistry. One such strategy involves combining organocatalysis with multicomponent reactions to generate structurally complex and highly functionalized cyclopentenyl frameworks with excellent stereocontrol. nih.gov For instance, an asymmetric Michael addition between an α-cyanoketone and an α,β-unsaturated aldehyde can create a chiral cyclic intermediate. nih.gov This intermediate can then undergo a diastereoselective intramolecular isocyanide-based multicomponent reaction to yield highly substituted cyclopentenyl compounds with exceptional enantio- and diastereoselectivity (up to >99% ee and >99:1 dr). nih.gov While this specific example leads to a cyclopentene (B43876), the principles of establishing multiple stereocenters during ring formation are directly applicable to the synthesis of saturated cyclopentanes like 1-ethyl-3-methylcyclopentane.

Catalytic Methodologies in Synthesis and Transformation

Catalysis is pivotal in the synthesis of cyclopentane derivatives, offering efficient and selective pathways for their formation and subsequent modification.

Heterogeneous Catalysis for Alicyclic Isomerization and Ring Modifications

Heterogeneous catalysts play a significant role in the isomerization and ring modification of alicyclic hydrocarbons. unistra.frgoogle.com These processes are important for converting readily available feedstocks into more valuable products. google.com For example, alkylcyclopentanes can be isomerized into cyclohexanes, which are key industrial intermediates. google.com The isomerization of methylcyclopentane (B18539) to cyclohexane (B81311) can be achieved using aluminum halide catalysts, such as nascent aluminum chloride formed in situ, which can provide higher conversion rates under milder conditions compared to preformed catalysts. google.com

Research into selective ring opening and conversion of methylcyclopentane has explored various supported metal catalysts. Studies have been conducted using platinum (Pt) and iridium (Ir) supported on materials like molybdenum dioxide (MoO₂) and gamma-alumina (γ-Al₂O₃) under atmospheric hydrogen pressure. unistra.fr These catalytic systems are investigated for their ability to modify the cyclic structure, demonstrating the importance of heterogeneous catalysis in transforming alicyclic frameworks. unistra.fr

Table 2: Catalytic Conversion of Methylcyclopentane (MCP)

| Catalyst | Support | Application |

| Pt | MoO₂ | Conversion of MCP |

| Ir | MoO₂ | Conversion of MCP |

| Pt-Ir | MoO₂ | Conversion of MCP |

| Pt | γ-Al₂O₃ | Selective Ring Opening of MCP |

| Ir | γ-Al₂O₃ | Selective Ring Opening of MCP |

| Pt-Ir | γ-Al₂O₃ | Selective Ring Opening of MCP |

Data sourced from studies on heterogeneous catalysis for alicyclic hydrocarbon conversion. unistra.fr

Homogeneous Catalysis in Targeted Derivatization

The functionalization of saturated hydrocarbons like 1-ethyl-3-methylcyclopentane is a significant chemical challenge due to the inherent inertness of C-H bonds. researchgate.netresearchgate.net Homogeneous catalysis offers a promising avenue for the selective derivatization of such molecules under milder conditions than traditional methods. nih.gov These strategies are critical for converting simple alkanes into more valuable, functionalized products.

Recent progress in catalysis has led to several methods for the C-H functionalization of cycloalkanes, which are applicable to substrates like 1-ethyl-3-methylcyclopentane. researchgate.net These methods often rely on transition-metal catalysts that can activate C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org Strategies include:

Directed C-H Activation: This approach utilizes a directing group within the substrate to guide the catalyst to a specific C-H bond. For cycloalkane carboxylic acids, palladium catalysis can achieve transannular γ-methylene C-H arylation, a reaction that is otherwise difficult due to ring strain. nih.gov

Undirected C-H Functionalization: This is a more challenging but highly desirable strategy. It involves the reaction of alkanes without a guiding functional group. Rhodium (Rh) and Iridium (Ir) catalysts have been successfully used for the borylation of alkanes, which introduces a versatile borane (B79455) group into the molecule. rsc.orgnih.gov This process typically involves the oxidative addition of a diboron (B99234) precursor to the metal center, reaction with the alkane, and reductive elimination to yield the borylated product. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for alkane functionalization. nih.govrsc.org Using a photosensitizer, often a cerium or iridium complex, a hydrogen atom transfer (HAT) reagent can be activated to abstract a hydrogen from the alkane, generating an alkyl radical. nih.govrsc.org This radical can then be trapped by another reagent to form the desired product. This has been used for C-N and C-C bond formation. rsc.org

While specific examples detailing the derivatization of 1-ethyl-3-methylcyclopentane are not extensively documented, these established catalytic systems for other cycloalkanes represent the forefront of synthetic methodology for its targeted functionalization.

Table 1: Selected Homogeneous Catalytic Systems for Cycloalkane Functionalization

| Catalytic Strategy | Metal/Catalyst System | Type of Functionalization | Applicable Substrates | Ref. |

| Directed C-H Activation | Pd(OAc)₂ / Quinuclidine-Pyridone Ligand | Transannular C-H Arylation | Cycloalkane Carboxylic Acids | nih.gov |

| Undirected Borylation | Rhodium or Iridium Complexes | C-H Borylation | Liquid Alkanes | rsc.org |

| Photocatalytic HAT | Cerium(III) Chloride (CeCl₃) | C-N Bond Formation (Alkylation of Hydrazines) | Gaseous & Higher Alkanes | rsc.org |

| Photocatalytic HAT | Iridium Photocatalyst / Ni Dual Catalyst | C-C Cross-Coupling | Cycloalkanes | nih.gov |

| Oxidation | Mn(II)-Terpyridine Complex | Oxidation to Ketone/Alcohol | Cyclohexane | rsc.org |

Mechanistic Insights into Catalytic Reactions

Understanding the mechanisms of the reactions involved in the synthesis and transformation of substituted cyclopentanes is crucial for optimizing existing methods and designing new ones. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these complex pathways. nih.gov

Piancatelli Rearrangement: A key reaction in the bio-based synthesis of cyclopentane precursors is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.org The generally accepted mechanism involves the following steps:

Acid-catalyzed dehydration of the 2-furylcarbinol to form a resonance-stabilized oxonium ion/pentadienyl cation intermediate. nih.govwikipedia.org

A 4π-electrocyclization of this cationic intermediate, which is a type of pericyclic reaction. wikipedia.org

Nucleophilic capture of the resulting carbocation by water to yield the final 4-hydroxycyclopentenone product. wikipedia.org

Kinetic studies have indicated that the 4π electrocyclization is often the rate-determining and enantio-determining step in asymmetric versions of this reaction. thieme-connect.com The entire process allows for the conversion of a planar furan (B31954) ring into a three-dimensional cyclopentenone structure. wikipedia.orgthieme-connect.com

Cycloalkane Ring Opening: The stability of the cyclopentane ring is also a key consideration. Theoretical studies on the unimolecular decomposition of cycloalkanes like cyclopentane show that the primary mechanism for ring-opening is through the formation of a biradical intermediate. nih.govarxiv.orgacs.org This process involves the cleavage of a C-C bond, and the activation energy is influenced by the ring strain of the parent cycloalkane. nih.govmasterorganicchemistry.com For cyclopentane, the initial ring-opening to form the pentamethylene biradical is the rate-limiting step, which can then undergo further reactions like β-scission to yield smaller olefinic products. nih.gov

Precursor Compounds and Bio-derived Feedstocks in Synthesis

The shift towards sustainable chemistry has driven research into using biomass-derived platform chemicals as starting materials for valuable compounds, including substituted cycloalkanes.

Conversion of Furfural (B47365) and Related Bio-based Platform Chemicals

Furfural, a chemical readily produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, is a key bio-based platform molecule. wikipedia.orgosti.gov It serves as a versatile starting point for the synthesis of a wide range of chemicals, including the precursors to 1-ethyl-3-methylcyclopentane.

A documented synthetic route transforms furfural into ethylcyclopentane, a close structural analog of the target compound. This pathway begins with the reaction of furfural with an ethyl Grignard reagent (EtMgBr) to produce 1-(furan-2-yl)propan-1-ol. This initial step effectively introduces the ethyl group that will become a substituent on the final cyclopentane ring.

Hydrodeoxygenation and Rearrangement Pathways

Following the initial formation of the substituted furylcarbinol, the synthesis relies on two critical transformations: rearrangement and hydrodeoxygenation (HDO).

Table 2: Synthesis of Ethylcyclopentane from Furfural

| Step | Reaction | Reagents/Catalyst | Product | Yield |

| 1 | Grignard Reaction | Furfural, EtMgBr | 1-(furan-2-yl)propan-1-ol | 96% |

| 2 | Piancatelli Rearrangement | Acid Catalyst (e.g., La(OTf)₃) | 5-ethyl-4-hydroxycyclopent-2-en-1-one | ~50% (Limiting Step) |

| 3 | Hydrodeoxygenation (HDO) | Pd/C, H₂ | Ethylcyclopentane | 94% |

Note: The yields are based on reported values for the synthesis of ethylcyclopentane, a close analog of Cyclopentane, 1-ethyl-3-methyl-.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to solve the electronic structure of molecules, providing fundamental information about bonding, energy, and reactivity.

While specific, in-depth electronic structure analyses for 1-ethyl-3-methylcyclopentane are not extensively detailed in the surveyed literature, the methodology for such an investigation is well-established. A typical analysis using DFT would involve optimizing the molecule's geometry to find its lowest energy structure. researchgate.net Subsequently, calculations would reveal the distribution of electrons within the molecule.

Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For organic compounds, time-dependent DFT (TD-DFT) can be employed to calculate the energy structure, including HOMO and LUMO levels. google.com The analysis also yields an electrostatic potential map, which illustrates the charge distribution and helps identify electron-rich and electron-poor regions of the molecule, governing how it interacts with other chemical species.

Cyclopentane (B165970), 1-ethyl-3-methyl- exists as stereoisomers, primarily cis- and trans- isomers, which differ in the spatial orientation of the ethyl and methyl groups relative to the cyclopentane ring. DFT calculations are highly effective for determining the relative stabilities of these isomers. By calculating the total electronic energy of the optimized geometry for each isomer, their thermodynamic stability can be compared.

Computational studies have been performed to determine the thermodynamic properties of various alicyclic components found in jet fuels, including the isomers of 1-ethyl-3-methylcyclopentane. osti.gov These calculations involve generating a pool of possible conformers for each isomer and optimizing their geometries at a specific level of theory, such as B3LYP-D3(BJ)/def2-TZVP, to find the most stable structures and their corresponding energies. osti.gov The standard enthalpy of formation (ΔfH°) is a key output, with lower values indicating greater stability.

Below is a data table of calculated thermodynamic properties for the cis- and trans- isomers.

| Isomer Name | CAS Number | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |

| cis-1-ethyl-3-methylcyclopentane | 2613-66-3 | -157.03 |

| trans-1-ethyl-3-methylcyclopentane | 2613-65-2 | -157.03 |

| This interactive table is based on data from computational modeling studies. wordpress.com |

In this specific computational model, the standard enthalpies of formation for the cis- and trans- isomers were found to be identical. wordpress.com It is important to note that different computational methods or basis sets could yield slight differences in the calculated energies.

Understanding the chemical reactions that form or consume 1-ethyl-3-methylcyclopentane can be achieved by mapping the reaction's potential energy surface. Transition state calculations are fundamental to this process, as they identify the highest-energy structure along the reaction pathway—the transition state. ttwrdcs.ac.instudylib.net The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. ttwrdcs.ac.in

While specific transition state calculations for reactions involving 1-ethyl-3-methylcyclopentane are not detailed in the available literature, the methodology could be applied to understand its formation pathways. For instance, it is a known product in the degradation of polyalkenes under supercritical water conditions. acs.orgnih.gov Computational studies combining DFT and molecular dynamics have been used to propose degradation pathways for such polymers, which involve the formation of cyclic compounds. acs.org A detailed study on 1-ethyl-3-methylcyclopentane would involve locating the transition states for the specific bond-forming and bond-breaking steps that lead to its creation from larger hydrocarbon chains, thereby elucidating the most favorable reaction mechanism.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. This approach is particularly useful for studying large or complex systems, such as a molecule in a solvent.

The cyclopentane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. The presence of two alkyl substituents in 1-ethyl-3-methylcyclopentane further increases its conformational complexity. MD simulations are an ideal tool for exploring this conformational landscape.

In an MD simulation, the molecule's trajectory is calculated over a period, allowing it to sample a wide range of possible conformations. By analyzing this trajectory, researchers can identify the most populated (i.e., most stable) conformers, the energy barriers between them, and the timescales of conformational changes. The simulation also provides detailed information on intramolecular non-bonded interactions, such as van der Waals forces, which dictate the preferred spatial arrangement of the ethyl and methyl groups.

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations can explicitly model these solvent effects by surrounding the solute molecule with a large number of solvent molecules. This allows for the direct observation of solute-solvent interactions.

For a non-polar molecule like 1-ethyl-3-methylcyclopentane, MD simulations in different solvents (e.g., water, ethanol, or a hydrocarbon mixture) would reveal important information about its solubility and local solvation structure. For instance, in a polar solvent like water, the simulation would illustrate the hydrophobic effect, showing how water molecules organize around the non-polar solute. In the context of fuel science, 1-ethyl-3-methylcyclopentane is considered a component of diesel fuel surrogates. brighton.ac.uk MD simulations can model its interactions within a complex hydrocarbon mixture, helping to predict macroscopic properties of the fuel, such as viscosity and density.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of molecules with their physical, chemical, or biological activities. wikipedia.orgnih.gov For compounds analogous to 1-ethyl-3-methylcyclopentane, these methods are instrumental in predicting their behavior and in the rational design of new molecules with desired properties. QSAR models are mathematical equations that take the form: Activity = f(physicochemical properties and/or structural properties) + error . wikipedia.org By analyzing a dataset of known compounds, these models can forecast the activity of novel, untested molecules. wikipedia.org

Predictive Modeling of Reactivity

The reactivity of cycloalkanes, including substituted cyclopentanes, is a key property that can be predicted using computational models. These models are crucial for understanding reaction mechanisms, such as in combustion, pyrolysis, or metabolic pathways. doi.orgnih.gov Studies on cyclopentane and its derivatives have shown that their reactivity is influenced by factors such as ring strain, C-H bond dissociation energies, and the nature of substituents. doi.orgresearchgate.net

Research has established that the ease of hydrogen abstraction, a fundamental measure of reactivity, is greater for cyclopentane than for cyclohexane (B81311), which is attributed to differences in conformational strain upon forming the radical intermediate. researchgate.net The C-H bond dissociation energy for a secondary hydrogen in cyclopentane is approximately 94.2 kcal/mol. researchgate.net Furthermore, methyl substitution on a cycloalkane ring is known to increase reactivity by facilitating alkylperoxy isomerizations, which promotes low-temperature chain branching during oxidation. doi.org

Predictive models for reactivity, often termed Quantitative Structure-Reactivity Relationships (QSRR), leverage molecular descriptors calculated from the compound's structure. wikipedia.org These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. For instance, a 2D QSAR model for the binding affinity of aryl-substituted cycloalkenes to the human dopamine (B1211576) transporter successfully used HOMO/LUMO energies and Hammett constants (σp) to predict activity, highlighting the importance of electronic effects. nih.gov

A hypothetical QSRR model for predicting the activation energy (Ea) of hydrogen abstraction from analogous 1,3-dialkylcyclopentanes could be developed using descriptors that capture the influence of the alkyl substituents.

Table 1: Hypothetical Descriptors for a QSRR Model of Cyclopentane Analog Reactivity

| Descriptor | Description | Rationale for Inclusion | Example Value (Conceptual) |

| Σσ * | Sum of Taft Steric Parameters | Quantifies the steric bulk of substituents at C1 and C3, which can affect the approach of a radical species. | -0.07 (for ethyl and methyl) |

| n3H | Number of Tertiary Hydrogens | Tertiary C-H bonds are typically weaker and more reactive than secondary ones. | 1 (at C3) |

| BDEcalc | Calculated Bond Dissociation Energy (kcal/mol) | A direct quantum-chemical predictor of the energy required to break a specific C-H bond. | ~93.5 (for C3-H) |

| Ring Strain Energy | Calculated strain energy of the cyclopentane ring | Substituents can alter ring conformation and strain, influencing the stability of the transition state. | ~6.5 kcal/mol |

This data could then be used to build a linear regression model, such as: Ea = β0 + β1(Σσ) + β2(n3H) + β3(BDEcalc) + β4(Ring Strain Energy)*

Such a model, once validated, could predict the relative reactivity of a wide range of substituted cyclopentanes without the need for extensive experimental testing. mdpi.com

Design of Novel Cyclopentane-based Scaffolds

In medicinal chemistry and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.comosti.gov The cyclopentane ring represents an attractive three-dimensional (3D) scaffold that is less planar than aromatic rings and offers distinct spatial arrangements for substituents. nih.govnih.gov Chemoinformatics plays a vital role in designing libraries of novel scaffolds to explore chemical space and identify compounds with optimal properties. nih.gov

The design process for novel cyclopentane-based scaffolds involves several computational steps:

Scaffold Selection: Identifying the core cyclopentane structure as a "privileged structure"—a framework capable of providing ligand points for multiple biological targets. unife.it

Library Enumeration: Computationally generating a virtual library of derivatives by attaching different functional groups (R-groups) at specific points on the scaffold.

Property Calculation: Calculating key physicochemical and 3D shape properties for each virtual compound. This includes molecular weight, lipophilicity (logP), polar surface area (PSA), and shape descriptors like Principal Moments of Inertia (PMI). nih.gov

Diversity Analysis: Using techniques like Principal Component Analysis (PCA) to ensure the designed library covers a broad and diverse range of chemical properties and shapes. nih.gov

This approach allows for the rational design of focused compound libraries with a high degree of 3D character, which is increasingly sought after in drug discovery to improve selectivity and metabolic stability. nih.gov For example, a library based on a 1,3-disubstituted cyclopentane scaffold, analogous to 1-ethyl-3-methylcyclopentane, could be designed to explore different interaction types.

Table 2: Example of a Virtual Library Design for Novel 1,3-Disubstituted Cyclopentane Scaffolds

| Scaffold ID | R1-Group (at C1) | R2-Group (at C3) | Key Feature Introduced | Calculated logP (est.) | Molecular Shape (PMI descriptor) |

| CSP-001 | -CH2OH | -CH3 | Hydrogen Bond Donor | 1.8 | Rod-like |

| CSP-002 | -C(=O)NH2 | -CH2CH3 | H-Bond Donor/Acceptor | 1.5 | Disc-like |

| CSP-003 | -COOH | -F | H-Bond Donor, Halogen | 1.7 | Spherical |

| CSP-004 | -CN | -OCH3 | Dipolar Group, H-Bond Acceptor | 2.1 | Disc-like |

By systematically varying the substituents, chemists can fine-tune the properties of the cyclopentane core to create molecules tailored for specific applications, from new pharmaceuticals to advanced materials. mdpi.com The use of flexible scaffold-based chemoinformatic approaches can even enable the design of polypharmacological agents that interact with multiple targets. nih.gov

Reactivity Patterns and Chemical Transformations

Isomerization Reactions and Equilibrium Studies

Isomerization reactions of 1-ethyl-3-methylcyclopentane involve the rearrangement of its carbon skeleton or the interconversion of its stereoisomers (cis and trans). These transformations can be induced thermally or through catalysis, typically by acidic materials.

Studies on related compounds, such as the thermal decomposition of 1-ethyl-3-methylimidazolium (B1214524) acetate, have shown that decomposition pathways can be complex and are often initiated by the cleavage of the weakest bonds in the molecule. chemrxiv.orgresearchgate.net For 1-ethyl-3-methylcyclopentane, this would likely involve the breaking of a C-C bond within the cyclopentane (B165970) ring or the ethyl or methyl substituent, leading to various rearranged C8H16 isomers. The equilibrium between cis and trans isomers of 1,3-disubstituted cyclopentanes is influenced by the steric interactions between the substituents. Generally, the trans isomer is thermodynamically more stable due to reduced steric strain. mdpi.comresearchgate.net

A study on the cis-trans isomerization of 1,2-dimethoxyethylene (B79294) provides insight into the factors governing such equilibria, where the more stable isomer predominates. core.ac.uk For 1-ethyl-3-methylcyclopentane, the equilibrium would favor the trans isomer where the ethyl and methyl groups are on opposite sides of the ring, minimizing steric hindrance.

Acid-catalyzed isomerization of 1-ethyl-3-methylcyclopentane, particularly over zeolitic materials, is a key reaction in petroleum refining processes like catalytic reforming. psu.edumdpi.com These reactions aim to increase the octane (B31449) number of gasoline by converting lower-octane cycloalkanes into higher-octane branched isomers and aromatics. researchgate.net

The mechanism involves the formation of a carbenium ion intermediate upon protonation of the cycloalkane on a Brønsted acid site of the zeolite. nih.gov This intermediate can then undergo a series of rearrangements, including 1,2-hydride and 1,2-alkyl shifts, to form different isomers. The product distribution is influenced by the catalyst's properties (such as acid site strength and pore structure) and the reaction conditions (temperature, pressure, and hydrogen-to-hydrocarbon ratio). mdpi.comcapes.gov.br

Studies on the isomerization of C8 aromatic hydrocarbons and other cycloalkanes over various solid acid catalysts, including zeolites and sulfated zirconia, provide a framework for understanding the behavior of 1-ethyl-3-methylcyclopentane. google.comgoogle.comgoogle.com The reaction network in catalytic reforming is complex, involving isomerization, dehydrogenation, and hydrocracking. mdpi.comtue.nl For 1-ethyl-3-methylcyclopentane, acid-catalyzed isomerization can lead to a mixture of other C8 cycloalkanes, including other ethylmethylcyclopentane isomers and dimethylcyclohexanes.

Table 1: General Conditions for Acid-Catalyzed Isomerization of C8 Cycloalkanes

| Parameter | Typical Range |

| Catalyst | Zeolites (e.g., H-ZSM-5, H-Beta), Sulfated Zirconia |

| Temperature | 150 - 400 °C |

| Pressure | 1 - 50 atm |

| Feedstock | C8 Cycloalkane fraction |

Hydrogenation and Dehydrogenation Studies

Hydrogenation and dehydrogenation are crucial reactions for the interconversion of saturated and unsaturated hydrocarbons.

The selective hydrogenation of unsaturated precursors, such as ethylmethylcyclopentenes or ethylmethylcyclopentadienes, is a direct route to synthesize 1-ethyl-3-methylcyclopentane. This process is typically carried out using heterogeneous catalysts containing noble metals like palladium, platinum, or nickel. nih.govgoogle.com The choice of catalyst and reaction conditions is critical to achieve high selectivity towards the desired saturated product while avoiding over-hydrogenation or side reactions.

For instance, the hydrogenation of cyclopentadiene (B3395910) to cyclopentene (B43876) has been successfully achieved with high selectivity using a palladium-sulfide catalyst on an alumina (B75360) support. osti.gov Similarly, studies on the hydrogenation of various substituted cycloalkenes, such as dimethylcyclopentene isomers, have provided insights into the stereochemistry and mechanism of these reactions. acs.org The hydrogenation of tetrasubstituted α,β-unsaturated ketones to yield substituted cyclopentyl aryl ketones has also been demonstrated using iridium catalysts, showcasing the versatility of catalytic hydrogenation. acs.org

Table 2: Catalysts for Selective Hydrogenation of Cyclopentene Derivatives

| Catalyst | Support | Unsaturated Precursor | Product |

| Palladium-Sulfide | Alumina | Cyclopentadiene | Cyclopentene |

| Platinum Oxide | - | Dimethylcyclopentene | Dimethylcyclopentane |

| Iridium Complex | - | Tetrasubstituted Unsaturated Ketone | Substituted Cyclopentyl Ketone |

| Nickel Sulfide | Alumina | Cyclopentadiene-containing feedstock | Cyclopentene |

The catalytic dehydrogenation of 1-ethyl-3-methylcyclopentane can lead to the formation of valuable aromatic compounds or olefinic derivatives. This process is a key component of catalytic reforming, where naphthenes are converted to high-octane aromatics. psu.edumdpi.comresearchgate.net The reaction is typically carried out at high temperatures over bifunctional catalysts, most commonly platinum-based catalysts on an acidic support like alumina. uwi.edursc.orgrsc.org

The reaction mechanism involves the dehydrogenation of the cycloalkane on the metal sites to form a cycloalkene, which can then undergo further dehydrogenation to a cyclodien. This intermediate can then isomerize and dehydrocyclize to form an aromatic ring. For 1-ethyl-3-methylcyclopentane, the expected aromatic product would be a xylene isomer or ethyltoluene.

Studies on the dehydrogenation of C6-C8 cycloalkanes over H-MFI zeolites have shown that the reaction proceeds via sequential hydride transfer and deprotonation steps. ufl.edu The rate of these reactions is influenced by the stability of the carbocation intermediates and the presence of methyl substituents.

Halogenation and Other Electrophilic Substitution Reactions

Saturated hydrocarbons like 1-ethyl-3-methylcyclopentane can undergo substitution reactions, most notably free-radical halogenation. Electrophilic substitution reactions are less common for alkanes due to their low reactivity towards electrophiles. stackexchange.com

Free-radical halogenation, typically with chlorine or bromine, is initiated by UV light or heat. quora.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The halogen atom abstracts a hydrogen atom from the cycloalkane, forming an alkyl radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. studysmarter.co.uk

The regioselectivity of free-radical halogenation depends on the stability of the resulting radical intermediate. For 1-ethyl-3-methylcyclopentane, there are primary, secondary, and tertiary hydrogens. The order of reactivity for abstraction is tertiary > secondary > primary, leading to a mixture of monochlorinated products. masterorganicchemistry.comyoutube.com Chlorination is generally less selective than bromination. quora.com

While direct electrophilic substitution on saturated alkanes is challenging, reactions involving strong electrophiles can occur under specific conditions. However, such reactions are not as common or synthetically useful as free-radical halogenation for functionalizing alkanes like 1-ethyl-3-methylcyclopentane. The reaction of bromine with alkenes proceeds via electrophilic addition, a different mechanism not applicable to saturated cycloalkanes. libretexts.org

Radical Reactions and Bond Dissociation Energies

The reactivity of Cyclopentane, 1-ethyl-3-methyl- in radical reactions is dictated by the strength of its various carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The energy required to break these bonds homolytically, known as the bond dissociation energy (BDE), determines the most likely sites for radical attack. In general, C-H bonds are weaker than C-C bonds, making them more susceptible to abstraction by radicals.

The stability of the resulting radical is a key factor influencing the BDE; more stable radicals are formed from weaker bonds. The order of stability for alkyl radicals is tertiary > secondary > primary, which is reflected in the corresponding C-H bond strengths (tertiary C-H bonds are the weakest).

For Cyclopentane, 1-ethyl-3-methyl-, there are several distinct types of C-H bonds:

Tertiary C-H bonds: Located at the C1 and C3 positions of the cyclopentane ring, where the ethyl and methyl groups are attached.

Secondary C-H bonds: Found on the cyclopentane ring (C2, C4, C5) and within the ethyl group (-CH2-).

Primary C-H bonds: Located in the methyl group (-CH3) and the ethyl group (-CH3).

Estimated C-H Bond Dissociation Energies for Cyclopentane, 1-ethyl-3-methyl-

| Bond Type | Position | Estimated BDE (kcal/mol) | Radical Formed |

|---|---|---|---|

| Tertiary C-H | C1 (ring) | ~93-95 | Tertiary |

| Tertiary C-H | C3 (ring) | ~94-96 | Tertiary |

| Secondary C-H | Ring (C2, C4, C5) | ~96-98 | Secondary |

| Secondary C-H | Ethyl group | ~98-100 | Secondary |

| Primary C-H | Methyl group | ~100-102 | Primary |

| Primary C-H | Ethyl group | ~100-102 | Primary |

Disclaimer: These values are estimations based on trends observed in related alkanes and cycloalkanes and are not experimentally determined for this specific molecule.

The tertiary C-H bonds at the points of substitution are the most likely sites for initial radical attack due to their lower BDEs. libretexts.org Hydrogen abstraction at these positions leads to the formation of relatively stable tertiary radicals. For instance, in the presence of a generic radical (R•), the initial step would likely be:

C₈H₁₆ + R• → C₈H₁₅• + RH

The subsequent reactions of the resulting 1-ethyl-3-methylcyclopentyl radical will depend on the specific reaction conditions, such as the presence of oxygen or other reactive species.

Oxidative Degradation Pathways

The oxidative degradation of Cyclopentane, 1-ethyl-3-methyl- is a critical process in both atmospheric chemistry and combustion. doi.orgnih.gov In the atmosphere, the primary oxidant responsible for the degradation of alkanes is the hydroxyl radical (•OH). nih.govresearchgate.net

The initial step in the atmospheric oxidation of Cyclopentane, 1-ethyl-3-methyl- is the abstraction of a hydrogen atom by a hydroxyl radical, forming a water molecule and an alkyl radical. nih.gov The rate of this reaction is dependent on the type of C-H bond being attacked.

Reaction with Hydroxyl Radicals

The reaction proceeds as follows:

C₈H₁₆ + •OH → C₈H₁₅• + H₂O

Based on studies of similar alkanes and cycloalkanes, the rate constants for the reaction of •OH with different types of C-H bonds can be estimated. copernicus.orgcopernicus.org The tertiary C-H bonds are the most reactive sites.

In the presence of atmospheric oxygen (O₂), the resulting alkyl radical (C₈H₁₅•) rapidly adds an oxygen molecule to form a peroxy radical (C₈H₁₅OO•). nih.gov

C₈H₁₅• + O₂ → C₈H₁₅OO•

The subsequent fate of the peroxy radical is complex and can involve reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of oxygenated products, including alcohols, ketones, and nitrates. nih.gov A significant pathway for cycloalkylperoxy radicals is the isomerization via a 1,5-hydrogen shift, which can lead to the formation of hydroperoxides and subsequently to ring-opening products. nih.gov

Combustion and Pyrolysis

Under combustion conditions, at high temperatures and in the presence of oxygen, the degradation of Cyclopentane, 1-ethyl-3-methyl- is much more rapid and extensive. The initial steps involve thermal C-C and C-H bond cleavage, leading to a pool of smaller radical fragments. These radicals then undergo a complex series of reactions, ultimately leading to the formation of carbon dioxide and water in complete combustion. doi.org Incomplete combustion can lead to the formation of soot and other products of incomplete combustion.

Table of Mentioned Compounds

| Compound Name |

|---|

| Cyclopentane, 1-ethyl-3-methyl- |

| Cyclopentane |

| Cyclopentene |

| Carbon dioxide |

| Water |

| Nitric oxide |

| Hydroxyl radical |

| Peroxy radical |

| Hydroperoxide |

| Alcohols |

| Ketones |

| Nitrates |

Advanced Applications in Materials Science and Chemical Intermediates

Role as Synthetic Intermediates for Complex Organic Molecules

The cyclopentane (B165970) framework is a fundamental structural motif in a multitude of complex organic molecules. As a substituted cyclopentane, 1-ethyl-3-methylcyclopentane represents a building block that can be utilized in the synthesis of high-value chemical products. guidechem.com

The core structure of all steroids is the seventeen-carbon cyclopentanoperhydrophenanthrene nucleus, which includes a cyclopentane ring (the D-ring). wikipedia.org The construction of this five-membered carbocyclic ring is a critical step in the total synthesis of steroids and related natural products. nih.govnih.gov While many synthetic strategies exist, the cyclopentane moiety is a common feature in D-annulated pentacyclic steroids. nih.gov

Modern synthetic methods, such as the Nazarov cyclization, are employed to construct five-membered rings, and have been widely applied in the synthesis of many biologically active natural products. nih.gov The synthesis of highly substituted cyclopentane rings is a key challenge and a focus of research in creating complex steroid derivatives, such as the 9,11-secosteroid aplysiasecosterol. nih.gov The cyclopentane ring structure, as found in derivatives like 1-ethyl-3-methylcyclopentane, provides the foundational skeleton necessary for elaborating the more complex functionalities of steroid molecules. For instance, testosterone (B1683101) cypionate, a common synthetic steroid, features a cyclopentylpropionate ester, highlighting the integration of cyclopentane-based structures in pharmaceutical design. wikipedia.org

Alicyclic hydrocarbons are established intermediates in organic synthesis. taylorandfrancis.comresearchgate.net Compounds like 1-ethyl-3-methylcyclopentane are used in the synthesis of various fine chemicals, finding application in the pharmaceutical and agrochemical industries. guidechem.com Saturated hydrocarbons can serve as starting materials for a wide array of products after undergoing processes like dehydrogenation or other functionalizations. iloencyclopaedia.org The stability of the cyclopentane ring, which has minimal ring strain compared to smaller cycloalkanes, makes it a reliable scaffold for building more complex molecules. libretexts.org Its use as a solvent and as an intermediate allows for the creation of diverse chemical products. guidechem.comtaylorandfrancis.com

Contributions to Fuel Chemistry Research

The study of alicyclic hydrocarbons is central to fuel science, as they are major components of crude oil and, consequently, conventional fuels. taylorandfrancis.com

The relationship between a hydrocarbon's molecular structure and its combustion properties is a fundamental area of fuel chemistry research. quora.comriorpub.ru The heat of combustion for cyclic hydrocarbons is larger than for their non-cyclic counterparts with the same number of carbon atoms, a difference attributed to ring strain. funaab.edu.ng However, cyclopentane itself exhibits low ring strain. libretexts.org The combustion of any hydrocarbon produces carbon dioxide and water, but the efficiency and byproducts can vary with structure. quora.com

Detailed experimental data, such as the enthalpy of combustion, provides insight into the energy content and stability of fuel components. For trans-1-ethyl-3-methylcyclopentane, specific thermochemical data has been measured, contributing to the broader understanding of how branched cycloalkanes behave during combustion. nist.gov These fundamental studies are crucial for developing predictive models for fuel performance and designing advanced, high-performance gasolines. riorpub.ru

Table 1: Thermochemical Properties of Cyclopentane, 1-ethyl-3-methyl-, trans-

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Combustion of Liquid (ΔcH°liquid) | -5247.0 kJ/mol | kJ/mol |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -219.8 kJ/mol | kJ/mol |

Data sourced from Good, W.D., J. Chem. Thermodyn., 1971, 3, 97-103, via NIST Chemistry WebBook. nist.gov

Environmental Chemistry and Atmospheric Research

The release of hydrocarbons into the environment, whether from natural sources like crude oil or anthropogenic activities like fossil fuel processing, necessitates research into their environmental fate and impact. taylorandfrancis.comresearchgate.net Alicyclic hydrocarbons are components of crude oil and may be introduced into the environment through spills. taylorandfrancis.com While generally having low acute toxicity, these lipophilic compounds can act as irritants. researchgate.net More reactive cyclic compounds, such as cycloalkenes, can contribute to the formation of photochemical smog. researchgate.net Research into the specific environmental interactions of 1-ethyl-3-methylcyclopentane includes its identification as a semiochemical, a chemical involved in communication between organisms, indicating a role in chemical ecology. pherobase.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-naphthylamine-2-sulphonic acid |

| 9,11-secosteroid aplysiasecosterol |

| Benzene |

| Butane |

| Carbon dioxide |

| Carbon monoxide |

| Cholesterol |

| Cyclobutane |

| Cyclohexane (B81311) |

| Cyclohexene |

| Cyclopentane |

| Cyclopentane, 1-ethyl-3-methyl- |

| Cyclopentane, 1-ethyl-3-methyl-, cis- |

| Cyclopentane, 1-ethyl-3-methyl-, trans- |

| Cyclopentanone (B42830) |

| Cyclopropane |

| Heptane |

| Hexane |

| Methane |

| Methylcyclohexane |

| Pentane |

| Propane |

| Testosterone |

| Testosterone cypionate |

Atmospheric Reactivity and Photochemical Degradation Studies

The primary daytime loss process for 1-ethyl-3-methylcyclopentane in the troposphere is its reaction with the hydroxyl radical (OH). This highly reactive species initiates the degradation of a vast number of VOCs. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.

The general mechanism for the photochemical degradation of cycloalkanes like 1-ethyl-3-methylcyclopentane initiated by OH radicals proceeds via H-atom abstraction. This initial step forms a cycloalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and nitrates. These products can then undergo further photolysis or reaction with OH radicals, contributing to the complex chemistry of the atmosphere.

Role as Volatile Organic Compounds (VOCs) in Atmospheric Processes

As a volatile organic compound, 1-ethyl-3-methylcyclopentane participates in photochemical cycles that can lead to the formation of ground-level ozone (O₃) and secondary organic aerosols (SOAs), both of which are significant air pollutants.

The degradation of 1-ethyl-3-methylcyclopentane in the presence of nitrogen oxides (NOx) contributes to the formation of tropospheric ozone. The peroxy radicals (RO₂) formed during its oxidation can oxidize NO to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ by sunlight regenerates NO and produces an oxygen atom, which then combines with molecular oxygen to form ozone. The efficiency of a particular VOC in generating ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). copernicus.org

Furthermore, the low-volatility, highly oxygenated products formed from the degradation of 1-ethyl-3-methylcyclopentane can partition into the aerosol phase, contributing to the formation and growth of SOAs. These fine particulate matter have well-documented adverse effects on human health and can also impact the Earth's climate by scattering and absorbing solar radiation. The specific yields and chemical composition of SOAs from 1-ethyl-3-methylcyclopentane have not been detailed in the available literature, but studies on similar cycloalkanes confirm their potential to form secondary aerosols.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis of 1-ethyl-3-methylcyclopentane is a key area of future research. Traditional synthetic routes often involve harsh conditions and the use of stoichiometric reagents, leading to significant waste. Modern research is focused on catalytic approaches that offer higher atom economy and milder reaction conditions.

A significant trend is the design of novel heterogeneous catalysts. For instance, nano-sized metal colloids immobilized on solid supports like silica (B1680970) are being investigated for their catalytic activity in hydrocarbon transformations. researchgate.net These systems offer the advantages of easy separation and reusability, contributing to more sustainable chemical processes. The development of bifunctional catalysts, which possess both acidic and hydrogenation sites, is also a promising avenue. For example, nickel phosphide (B1233454) supported on materials like γ-Al₂O₃ has shown potential in the synthesis of cyclopentanone (B42830) derivatives from renewable resources like furfural (B47365), a process that could be adapted for the synthesis of alkylated cyclopentanes. nih.gov The introduction of promoters, such as strontium to nickel phosphide catalysts, has been shown to enhance catalytic activity even under atmospheric pressure, highlighting the potential for developing highly efficient and sustainable catalytic systems. nih.gov

The use of flow chemistry is another critical development for the sustainable synthesis of related heterocyclic compounds, a methodology that could be extended to cyclopentane (B165970) derivatives. rsc.org Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation, leading to higher yields and reduced waste compared to traditional batch processes. rsc.org

| Catalyst Type | Support Material | Potential Application in Alkylcyclopentane Synthesis | Key Advantages |

| Nano-sized Cr(III) colloids | Silica | Selective oxidation/functionalization | Heterogeneous, reusable |

| Nickel Phosphide (Ni₃P) | γ-Al₂O₃ | Hydrogenation and ring rearrangement | Bifunctional, potential for using renewable feedstocks |

| Strontium-promoted Nickel Phosphide | - | Enhanced hydrogenation activity | High efficiency under mild conditions |

Table 1: Emerging Catalytic Systems for Sustainable Synthesis

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate mechanisms of reactions involving 1-ethyl-3-methylcyclopentane requires sophisticated analytical tools that can probe the reaction as it happens. In situ spectroscopic techniques are at the forefront of this endeavor, providing real-time data on reaction kinetics, intermediates, and catalyst behavior.

FlowNMR spectroscopy is emerging as a powerful tool for non-invasive, real-time reaction monitoring. rsc.org By integrating a flow tube into a standard high-resolution spectrometer, researchers can follow the concentration of different species directly in the reaction mixture, providing invaluable kinetic and mechanistic information without the need for quenching or sampling. rsc.org This technique is particularly useful for studying complex reaction networks and identifying transient intermediates. rsc.orgspectroscopyonline.com

The combination of multiple spectroscopic methods, such as NMR and UV/Vis spectroscopy, can offer a more comprehensive understanding of reaction pathways. nih.gov This approach has been successfully used to study the formation of metallacyclopentanes, providing evidence for the existence of reaction intermediates that would be difficult to detect with a single technique. nih.gov Other advanced techniques like time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy are also becoming increasingly important for studying the ultrafast dynamics of chemical reactions. numberanalytics.com

| Spectroscopic Technique | Information Provided | Application in Cyclopentane Chemistry |

| FlowNMR | Real-time concentration of reactants, products, and intermediates | Kinetic and mechanistic studies of synthesis and functionalization |

| Combined NMR and UV/Vis | Identification of transient species and reaction pathways | Elucidation of complex reaction mechanisms |

| Time-Resolved Infrared (TRIR) | Ultrafast reaction dynamics and vibrational modes | Understanding bond-forming and breaking processes |

| 2D-IR Spectroscopy | Molecular interactions and structural changes | Probing catalyst-substrate interactions and conformational changes |

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Integration of Machine Learning in Computational Studies and Reaction Prediction

The synergy between computational chemistry and machine learning (ML) is revolutionizing the way chemical research is conducted. nih.govacs.org For a molecule like 1-ethyl-3-methylcyclopentane, these integrated approaches can accelerate the discovery of new reactions, predict their outcomes, and provide deeper insights into their mechanisms. neurips.ccnips.cc

Machine learning models are being developed to predict the products of chemical reactions with increasing accuracy. nips.ccyoutube.com By training on large datasets of known reactions, these models can learn the underlying patterns of chemical reactivity and generalize to new, unseen combinations of reactants and reagents. neurips.ccnips.ccyoutube.com This predictive power can significantly reduce the number of trial-and-error experiments required in the laboratory, saving time and resources. acs.org

Furthermore, ML can be combined with quantum mechanical calculations to develop highly accurate and computationally efficient models for predicting molecular properties and reaction energies. youtube.com For example, machine learning potentials can be trained on high-level quantum chemistry data to perform molecular dynamics simulations with an accuracy that was previously computationally prohibitive. youtube.comnih.gov This allows for the detailed investigation of reaction dynamics and the influence of factors like stereochemistry and substituent effects on the reactivity of molecules like 1-ethyl-3-methylcyclopentane. nih.gov

| Machine Learning Application | Impact on Cyclopentane Research |

| Reaction Outcome Prediction | Accelerates the discovery of new synthetic routes and functionalization methods. neurips.ccnips.ccyoutube.com |

| Molecular Property Prediction | Enables rapid screening of potential derivatives for desired properties. youtube.com |

| Accelerated Molecular Dynamics | Provides detailed insights into reaction mechanisms and dynamics. nih.gov |

| Catalyst Design | Facilitates the discovery of novel and more efficient catalysts. nih.gov |

Table 3: Role of Machine Learning in Cyclopentane Research

Exploration of New Derivatization Strategies for Functional Materials

The functionalization of the cyclopentane ring in 1-ethyl-3-methylcyclopentane is a key strategy for creating new molecules with tailored properties for applications in materials science and medicinal chemistry. nih.gov Future research will focus on developing novel and selective methods for introducing functional groups onto the cyclopentane scaffold.

One promising approach is the use of native-functional-group-directed C-H activation. nih.gov This strategy allows for the direct and site-selective functionalization of C-H bonds, which are typically unreactive. nih.gov For example, by using appropriate ligands and catalysts, it is possible to achieve transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, a method that could be adapted for the functionalization of cyclopentane derivatives. nih.gov The ability to selectively modify specific positions on the cyclopentane ring opens up possibilities for creating complex molecular architectures. nih.gov

The synthesis of polyfunctionalized cyclopentane derivatives is another area of active research. nih.gov These highly substituted cyclopentanes can serve as precursors to complex molecules and materials, such as radialenes, which are of interest for their electronic properties. nih.gov The development of synthetic routes to these intricate structures often requires a deep understanding of stereochemistry and the use of advanced synthetic methodologies. nih.gov

Bio-inspired Synthesis and Transformation Approaches